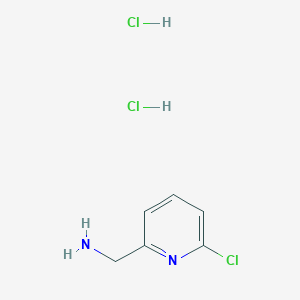

(6-Chloropyridin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-chloropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVXBCFIWAORLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743878 | |

| Record name | 1-(6-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188637-75-4, 1557921-62-6 | |

| Record name | 1-(6-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-chloropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Chloropyridin-2-yl)methanamine dihydrochloride CAS number 1557921-62-6

An In-Depth Technical Guide to (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS: 1557921-62-6): A Key Building Block in Modern Chemistry

Introduction

This compound, identified by CAS Number 1557921-62-6, is a heterocyclic organic compound of significant interest to the scientific community.[1][2] As a substituted pyridine derivative, it belongs to a class of molecules that form the core scaffold of numerous pharmaceuticals and agrochemicals.[3][4] The pyridine ring is a fundamental structural unit in a vast array of bioactive compounds, prized for its unique chemical properties and its ability to interact with biological targets.[5][6]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, outlines robust synthetic strategies, explores its critical applications in medicinal chemistry, and details essential safety and handling protocols. The strategic placement of a chlorine atom and an aminomethyl group on the pyridine core makes this molecule a versatile and valuable building block for the synthesis of novel, complex chemical entities.[7]

Part 1: Physicochemical Properties and Structural Characterization

The precise characterization of this compound is fundamental to its application. The dihydrochloride salt form generally enhances aqueous solubility and stability, which are advantageous properties for both laboratory handling and potential pharmaceutical formulations.[7]

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 1557921-62-6 | [1][2][8] |

| Molecular Formula | C₆H₇ClN₂ · 2HCl (or C₆H₉Cl₃N₂) | [1][2] |

| Molecular Weight | 215.51 g/mol | [1][2] |

| Appearance | White to off-white powder (typical) | [9] |

| Purity | Commercially available up to ≥97% | [10] |

| Solubility | The hydrochloride salt form suggests enhanced solubility in water and polar protic solvents like methanol and ethanol.[7] |

Spectroscopic Analysis: A Representative Profile

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its spectroscopic features. Structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following data is predicted based on its chemical structure and established principles. The experimental protocols described are standard for a compound of this class.[11]

Table of Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and triplets) between δ 7.0-8.5 ppm. - Methylene protons (-CH₂-) as a singlet or broad singlet around δ 4.0-4.5 ppm. - Amine protons (-NH₃⁺) as a broad singlet at a variable chemical shift, potentially downfield. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring between δ 120-160 ppm. - Methylene carbon (-CH₂-) around δ 40-50 ppm. |

| IR (cm⁻¹) | - N-H stretching from the ammonium salt (R-NH₃⁺) as a broad band around 2800-3100 cm⁻¹. - C=C and C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region. - C-Cl stretching around 700-850 cm⁻¹. |

| MS (EI) | - A molecular ion peak (M⁺) for the free base (C₆H₇ClN₂) at m/z ≈ 142/144, showing the characteristic ~3:1 isotopic pattern for chlorine. - Fragmentation patterns corresponding to the loss of the aminomethyl group or chlorine. |

Standard Protocol for Spectroscopic Data Acquisition

-

Sample Preparation: For NMR, approximately 10-15 mg of the compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) with an internal standard like TMS.[11] For IR, a KBr pellet is prepared or the sample is analyzed as a thin film.[11] For MS, a dilute solution in a solvent like methanol is prepared for infusion.[11]

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs are used for both ¹H and ¹³C acquisitions.[11]

-

FT-IR Spectroscopy: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is subtracted to ensure accuracy.[11]

-

Mass Spectrometry: Analysis is performed using an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragments.[11]

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted aminomethylpyridines is a well-established field, though it presents challenges due to the electron-deficient nature of the pyridine ring.[12] A robust and plausible synthetic route to this compound can be conceptualized starting from commercially available 2-chloro-6-methylpyridine.

Proposed Synthetic Pathway

The proposed synthesis involves three key transformations:

-

Radical Bromination: The methyl group is converted to a bromomethyl group, a versatile intermediate.

-

Nucleophilic Substitution: The bromide is displaced by a nitrogen nucleophile. The Gabriel synthesis is an excellent choice to avoid over-alkylation and yield a clean primary amine.

-

Deprotection and Salt Formation: The phthalimide protecting group is removed, and the resulting free amine is converted to its dihydrochloride salt for stability and ease of handling.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)-6-chloropyridine

-

To a solution of 2-chloro-6-methylpyridine (1.0 eq.) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired brominated intermediate.

-

Causality: This is a standard Wohl-Ziegler reaction. AIBN acts as a radical initiator, and NBS serves as the bromine source for the selective benzylic-type bromination of the methyl group.[13]

-

Step 2: Synthesis of N-((6-Chloropyridin-2-yl)methyl)phthalimide

-

Dissolve 2-(bromomethyl)-6-chloropyridine (1.0 eq.) in dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq.) in portions to the solution.

-

Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Causality: This is a Gabriel synthesis, where the phthalimide anion acts as a robust nitrogen nucleophile, displacing the bromide to form a protected primary amine. This method prevents the formation of secondary and tertiary amine byproducts.[13]

-

Step 3: Synthesis of this compound

-

Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux. A precipitate of phthalhydrazide will form.

-

After the reaction is complete, cool the mixture and filter off the precipitate.

-

Concentrate the filtrate to obtain the crude free amine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (2.0 eq., e.g., HCl in ether) with stirring.

-

The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

-

Causality: The Ing-Manske procedure uses hydrazine to cleave the phthalimide group, releasing the primary amine. The final step involves protonation of both the primary amine and the pyridine ring nitrogen with two equivalents of HCl to form the stable dihydrochloride salt.

-

Part 3: Applications in Research and Development

The value of this compound lies in its role as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets with high affinity.[6][7]

Role in Medicinal Chemistry

The pyridine core is a bioisostere for benzene rings but offers distinct advantages, including improved water solubility and the ability to act as a hydrogen bond acceptor via the ring nitrogen.[14] The specific substitution pattern of this compound provides several key features for drug design:

-

6-Chloro Substituent: The chlorine atom is an important functional group in drug design. It is lipophilic, increasing membrane permeability, and can participate in halogen bonding. It also often blocks a site of metabolism, improving the pharmacokinetic profile of a drug candidate.[15]

-

2-Aminomethyl Group: This flexible linker allows the pyridine core to be positioned optimally within a receptor or enzyme active site. The primary amine is a key hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions with negatively charged residues like aspartate or glutamate.[7]

-

Substitution Pattern: The 2,6-disubstitution pattern provides a specific vector for directing functionality off the pyridine ring, allowing for systematic exploration of chemical space during lead optimization.

Caption: Potential binding interactions of the scaffold.

Utility as a Synthetic Intermediate

Beyond its direct use as a scaffold, the primary amine of (6-Chloropyridin-2-yl)methanamine is a versatile functional handle for further chemical modification. It readily participates in a wide range of classical organic reactions, enabling the construction of large and diverse compound libraries.

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are fundamental in medicinal chemistry for linking molecular fragments and fine-tuning the properties of a lead compound.

Part 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. The safety information provided is based on data for structurally similar compounds and general laboratory safety principles.[16][17][18]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[16][19] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17][19] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16][20] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[16] For long-term stability, storage in an inert atmosphere and under refrigeration may be recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that offers significant advantages for modern chemical synthesis and drug discovery. Its combination of a proven pyridine scaffold, a metabolically blocking chlorine atom, and a versatile primary amine handle makes it an invaluable tool for creating novel molecules with tailored biological activities. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.

References

- Chemical Communications (RSC Publishing). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.

- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.

- ChemUniverse. This compound.

- ResearchGate. Synthesis of 3‐aminomethyl pyridine.

- 1PlusChem. 1557921-62-6 | this compound.

- American Chemical Society. Direct, regioselective access to 3-aminomethyl pyridines.

- Smolecule. 3-(broMoMethyl)-2-chloro-6-Methylpyridine.

- ChemicalBook. (6-chloropyridin-2-yl)MethanaMinedihydrochloride | 1557921-62-6.

- Google Patents. Process for the preparation on 2-aminomethylpyridine derivatives.

- Apollo Scientific. Primary amines Supplier & Distributors.

- Wholesale. (6-Chloropyridin-2-yl)methanaminedihydrochloride CAS.

- Smolecule. (2023). Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Unknown Source. China (6-Chloropyridin-2-yl)methanaminedihydrochloride Cas.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- Angene Chemical. (2024). Safety Data Sheet.

- BLD Pharm. 1557921-62-6|this compound.

- Benchchem. Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide.

- ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.

- NIH PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Science Publishing Group. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- NIH PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1pchem.com [1pchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [smolecule.com]

- 8. (6-chloropyridin-2-yl)MethanaMinedihydrochloride | 1557921-62-6 [chemicalbook.com]

- 9. Wholesale (6-Chloropyridin-2-yl)methanaminedihydrochloride CAS:1557921-62-6 1354940-84-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 10. Primary amines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]

- 13. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.fi [fishersci.fi]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of (6-Chloropyridin-2-yl)methanamine Dihydrochloride

Abstract: This technical guide provides a comprehensive analysis of (6-Chloropyridin-2-yl)methanamine dihydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. We will dissect its molecular structure, elucidate its key physicochemical properties, and detail the authoritative analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals who utilize substituted pyridine intermediates, offering field-proven insights into its synthesis, reactivity, and application. The protocols herein are designed as self-validating systems to ensure experimental reproducibility and scientific integrity.

Introduction: A Versatile Heterocyclic Intermediate

(6-Chloropyridin-2-yl)methanamine and its salt forms are fundamental intermediates in the synthesis of complex organic molecules.[1] The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] The unique electronic properties conferred by the chlorine atom at the 6-position, combined with the reactive primary amine of the methanamine group at the 2-position, make this compound a versatile precursor for constructing molecular libraries.[1] Its application spans the development of novel kinase inhibitors and potent antitubercular agents, highlighting its significance in addressing critical therapeutic areas.[2][3] This guide serves to consolidate the structural, chemical, and analytical knowledge of the dihydrochloride salt form, providing a robust framework for its effective use in research and development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is paramount for predicting its reactivity, handling, and behavior in biological systems.

Chemical Identity

The distinction between the free base and its salt forms is critical for experimental design, particularly concerning solubility and reactivity. The dihydrochloride salt is the most common commercially available form due to its enhanced stability and solubility in polar solvents.

| Identifier | (6-Chloropyridin-2-yl)methanamine (Free Base) | This compound |

| IUPAC Name | (6-chloropyridin-2-yl)methanamine[1] | (6-chloropyridin-2-yl)methanaminium dichloride |

| CAS Number | 188637-75-4[1][4] | 1557921-62-6[5] |

| Molecular Formula | C₆H₇ClN₂[6] | C₆H₇ClN₂ · 2HCl (or C₆H₉Cl₃N₂)[5] |

| Molecular Weight | 142.59 g/mol [4] | 215.51 g/mol [5] |

| SMILES | NCC1=NC(Cl)=CC=C1[4] | Cl.Cl.NC[C]1=NC(Cl)=CC=C1 |

| InChI | InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2[1] | InChI=1S/C6H7ClN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H |

Structural Elucidation

The structure of this compound is defined by a pyridine ring substituted at the C2 and C6 positions. The dihydrochloride form arises because the molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine nitrogen. In the presence of excess hydrochloric acid, both nitrogens are protonated to form ammonium cations.

-

Pyridine Ring: The aromatic pyridine core is electron-deficient, a characteristic amplified by the electron-withdrawing chloro group at the C6 position.[1]

-

Methanamine Group (-CH₂NH₂): This flexible side chain at the C2 position provides a primary amine nucleophile, crucial for forming amides, sulfonamides, and secondary amines, and acts as a hydrogen bond donor.[1]

-

Dihydrochloride Salt Form: The protonation of both nitrogen atoms results in the formation of a pyridinium ion and an alkylammonium ion. These positive charges are balanced by two chloride counter-ions. This ionic character is the primary reason for the compound's high solubility in aqueous and polar protic solvents, a significant advantage over the sparingly soluble free base.[1]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The selection of appropriate solvents and reaction conditions is dictated by the compound's physical properties.

| Property | Value / Observation | Rationale / Significance |

| Aqueous Solubility | Significantly enhanced (>100 mg/mL for hydrochloride salt)[1] | The ionic nature of the dihydrochloride salt facilitates dissolution in polar solvents, crucial for aqueous reactions and biological assays. |

| pKa (Predicted) | ~8.0-8.5 (for the primary amine of the free base)[1] | The electron-withdrawing chlorine atom reduces the basicity of the amine.[1] At physiological pH (7.4), the amine is predominantly in its protonated, cationic form.[1] |

| Boiling Point (Free Base) | 231.6 ± 25.0 °C (Predicted)[1][7] | Reflects moderate intermolecular forces and hydrogen bonding capabilities in the non-salt form. |

| Topological Polar Surface Area | 38.9 Ų[1] | Indicates moderate hydrophilic character, influencing membrane permeability and interactions with biological targets. |

Synthesis and Chemical Reactivity

General Synthetic Workflow

The synthesis of (6-Chloropyridin-2-yl)methanamine typically involves multi-step pathways, culminating in the formation of the stable dihydrochloride salt for purification and storage. Common strategies for synthesizing the free base include the reductive amination of 6-chloro-2-pyridinecarboxaldehyde or nucleophilic substitution reactions on related pyridine precursors.[1][2]

The final and critical step is the salt formation, achieved by treating a solution of the free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with an excess of hydrochloric acid (either as a gas or a concentrated solution).

Caption: Generalized workflow for the synthesis of the dihydrochloride salt.

Spectroscopic Characterization: A Validating System

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of key intermediates. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. For the dihydrochloride salt, spectra are typically acquired in D₂O or DMSO-d₆. The protonation of the nitrogen atoms will induce a significant downfield shift in adjacent proton and carbon signals compared to the free base.

Expected ¹H NMR Data (in D₂O):

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.5 ppm), likely appearing as a triplet and two doublets, exhibiting characteristic pyridine coupling constants.

-

Methylene Protons (-CH₂-): A singlet at ~4.5 ppm.

-

Amine/Ammonium Protons (-NH₃⁺, -N⁺H-): These are exchangeable with D₂O and thus typically not observed. In DMSO-d₆, they would appear as broad signals.

Protocol: NMR Data Acquisition This protocol is based on standard methodologies for small molecule characterization.[8]

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument) using a proton-decoupled pulse sequence. Employ a spectral width of ~220 ppm and a relaxation delay of 2 seconds. Average approximately 1024 scans for good sensitivity.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function. Perform manual phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For a pre-formed salt, Electrospray Ionization (ESI) is the preferred method.

Expected ESI-MS Data (Positive Ion Mode):

-

The primary observed ion will be the protonated free base [M+H]⁺, where M is the free base. The expected m/z would be approximately 143.04, corresponding to the monoisotopic mass of the C₆H₈ClN₂⁺ ion. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) should be clearly visible.

Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.

-

Sample Introduction: Infuse the sample directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI with typical source parameters (e.g., capillary voltage of 3-4 kV, source temperature of 120-150°C).

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300 amu to observe the parent ion and any potential fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorptions:

-

N-H Stretching: A very broad and strong absorption band from ~2500-3200 cm⁻¹, characteristic of the ammonium (R-NH₃⁺) and pyridinium (Ar-N⁺H-) groups.

-

Aromatic C-H Stretching: Medium intensity peaks just above 3000 cm⁻¹.

-

N-H Bending: A strong peak around 1600-1620 cm⁻¹.

-

Aromatic C=C and C=N Ring Stretching: Strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Caption: A comprehensive analytical workflow for structural verification.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure, characterized by a reactive primary amine and an electronically modified pyridine ring, provides a reliable and versatile starting point for the synthesis of complex, high-value molecules. The dihydrochloride salt form offers superior handling and solubility properties crucial for consistent and reproducible research. A thorough understanding of its molecular structure, as confirmed by the rigorous analytical protocols detailed in this guide, is the foundation upon which innovative drug discovery programs are built.

References

-

Smolecule. (2023, August 15). (6-Chloropyridin-2-yl)methanamine | 188637-75-4. Link

-

Chemsrc. (2025, October 4). This compound. Link

-

BLD Pharm. This compound | 1557921-62-6. Link

-

BLD Pharm. (6-Chloropyridin-2-yl)methanamine | 188637-75-4. Link

-

ChemUniverse. This compound. Link

-

Sunway Pharm Ltd. (6-Chloropyridin-2-yl)methanamine hydrochloride - CAS:1354940-84-3. Link

-

PubChem. (6-Chloropyridin-2-yl)methanamine. National Center for Biotechnology Information. Link

-

Benchchem. Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide. Link

-

Vulcanchem. (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride () for sale. Link

-

Google Patents. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines. Link

-

National Institutes of Health (NIH). (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Link

Sources

- 1. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [smolecule.com]

- 2. (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride () for sale [vulcanchem.com]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 188637-75-4|(6-Chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. (6-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 10313191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:188637-75-4 | this compound | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of (6-Chloropyridin-2-yl)methanamine Dihydrochloride

This guide provides a comprehensive examination of the analytical techniques used to characterize (6-Chloropyridin-2-yl)methanamine dihydrochloride, a key building block in modern medicinal chemistry and materials science.[1][2] For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This document offers a detailed walkthrough of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data but the scientific rationale behind the experimental design and interpretation.

The structural integrity and purity of starting materials are foundational to any successful synthesis or biological study. The techniques detailed herein provide the necessary tools to confirm the identity, purity, and structural nuances of this versatile pyridine derivative.

Molecular Structure and Analytical Workflow

The subject of our analysis is (6-Chloropyridin-2-yl)methanamine in its dihydrochloride salt form. The protonation of both the pyridine ring nitrogen and the primary amine is critical to its chemical behavior and profoundly influences its spectral characteristics.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

The analytical process follows a logical progression from non-destructive, high-information techniques like NMR to confirmatory methods like MS.

Figure 2: A typical workflow for the comprehensive spectral analysis of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this dihydrochloride salt, the choice of solvent is critical. Deuterated water (D₂O) or DMSO-d₆ are suitable due to the salt's polarity. The use of a deuterated solvent is standard practice to avoid large solvent signals overwhelming the analyte's signals.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5][6]

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. A clear, particulate-free solution is essential for high-quality spectra.[6][7][8]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The solution height should be approximately 4-5 cm.[7]

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For the less sensitive ¹³C nucleus, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.[9]

¹H NMR Spectral Interpretation

The protonation at both nitrogen atoms causes a significant downfield shift for all protons compared to the free base, due to the increased electron-withdrawing effect of the positive charges.[10]

-

Aromatic Protons (H3, H4, H5): The pyridine ring protons are expected in the δ 7.5-9.0 ppm region.[3] Their specific shifts and coupling patterns are diagnostic:

-

H4: Expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupling to both H3 and H5.

-

H3 and H5: Expected to be doublets, coupling to H4. The relative positions depend on the combined electronic effects of the chloro and protonated aminomethyl groups.

-

-

Methylene Protons (H7): The two protons of the -CH₂- group will appear as a singlet, typically in the δ 4.0-4.5 ppm range. The proximity to the positively charged ammonium group (-NH₃⁺) and the pyridinium ring causes a strong deshielding effect.

-

Ammonium Protons (-NH₃⁺): These protons often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar coupling with the nitrogen atom. The chemical shift is highly variable and dependent on concentration and temperature, but it will be significantly downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridinium N-H | > 9.0 (often broad) | Singlet (broad) |

| Aromatic (H3, H4, H5) | 7.5 - 9.0 | Doublets & Triplet |

| Methylene (-CH₂-) | 4.0 - 4.5 | Singlet |

| Ammonium (-NH₃⁺) | > 8.0 (often broad) | Singlet (broad) |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Interpretation

¹³C NMR spectroscopy provides crucial information about the carbon skeleton.[3] All five pyridine ring carbons are unique and will give distinct signals.

-

Aromatic Carbons (C2-C6): These will resonate in the δ 120-160 ppm region.

-

C6 (ipso-Cl): The carbon directly attached to the chlorine atom will be significantly shifted. Its exact position is influenced by halogen's inductive and resonance effects.

-

C2 (ipso-CH₂): This carbon, being adjacent to the pyridinium nitrogen and bearing the side chain, will also have a characteristic downfield shift.

-

C3, C4, C5: These carbons will appear in the typical aromatic region for pyridines.

-

-

Methylene Carbon (C7): This aliphatic carbon will be the most upfield signal, expected around δ 40-50 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C6 (C-Cl) | ~150 - 155 |

| C2 (C-CH₂) | ~155 - 160 |

| C4 | ~140 - 145 |

| C3, C5 | ~120 - 130 |

| C7 (-CH₂-) | ~40 - 50 |

Table 2: Predicted ¹³C NMR Spectral Data. Note: Predictions are based on principles for substituted pyridines.[9][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. This is the most common and convenient method.

-

KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

IR Spectrum Interpretation

The IR spectrum will be dominated by absorptions from the ammonium and pyridinium groups.

-

N-H Stretching: A very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in ammonium salts (R-NH₃⁺) and pyridinium salts.

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[12][13][14]

-

N-H Bending: An absorption band around 1500-1600 cm⁻¹ is characteristic of the asymmetric N-H bend of the -NH₃⁺ group.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear as a series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹.[12][15] The formation of the pyridinium salt can cause shifts in these frequencies.[12]

-

C-Cl Stretching: The carbon-chlorine stretch will appear as a strong band in the fingerprint region, typically between 600-800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium/Pyridinium) | 2500 - 3200 | Strong, Very Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| Aromatic C=C, C=N Stretch | 1400 - 1650 | Medium to Strong, Sharp |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Table 3: Key IR Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-charged molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the cation of the free base, [(6-Chloropyridin-2-yl)methanamine + H]⁺, after the loss of the two HCl counterions in the gas phase.

Mass Spectrum Interpretation

The analysis will focus on the protonated molecule of the free base (C₆H₇ClN₂), which has a monoisotopic mass of approximately 142.03 Da.[16]

-

Molecular Ion Peak [M+H]⁺: The most important signal will be the protonated molecular ion at an m/z (mass-to-charge ratio) of approximately 143.04. The presence of one chlorine atom will result in a characteristic isotopic pattern: a second peak at m/z 145.04 with roughly one-third the intensity of the m/z 143 peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragments. The fragmentation of protonated benzylamines is well-studied.[17][18][19][20]

Figure 3: Predicted major fragmentation pathways for protonated (6-Chloropyridin-2-yl)methanamine in MS/MS analysis.

-

Loss of Ammonia: A common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃, 17 Da). This would result in a fragment ion at m/z ≈ 126/128.[17][19][20]

-

Loss of Chlorine: Loss of a chlorine radical (Cl•, 35/37 Da) could also occur, leading to a fragment at m/z ≈ 108.

Conclusion

The integrated application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR elucidates the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the ammonium and pyridinium moieties characteristic of the dihydrochloride salt. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, with fragmentation patterns offering further structural corroboration. This multi-technique approach ensures the high fidelity of data required for advanced research and development applications, upholding the principles of scientific rigor and trustworthiness.

References

-

Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Zhu, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

Institut Polytechnique de Paris. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

Royal Society of Chemistry. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

-

ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

-

ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

-

University of Pennsylvania. Supplementary Information. [Link]

-

Polish Academy of Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of Regensburg. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

NIH. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

SpectraBase. 2-Aminomethyl-pyridine - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 2-Chloropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

PubChemLite. (6-chloropyridin-2-yl)methanamine (C6H7ClN2). [Link]

-

SpectraBase. 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (6-Chloropyridin-2-yl)methanamine. [Link]

-

Chemsrc. This compound. [Link]

-

Labcompare. (6-Chloropyridin-2-yl)methanamine from Aladdin Scientific Corporation. [Link]

-

PubChem. (5-Chloropyridin-2-yl)methanamine. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

Sources

- 1. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [smolecule.com]

- 2. (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. organomation.com [organomation.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (6-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 10313191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (6-Chloropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridin-2-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a reactive chlorine atom and a primary amine on a pyridine scaffold, makes it an invaluable precursor for synthesizing a wide range of biologically active molecules, including kinase inhibitors and nicotinic acetylcholine receptor (nAChR) agonists.[3] This technical guide provides a comprehensive overview of the predominant synthetic route to its dihydrochloride salt, focusing on the reduction of 6-chloro-2-cyanopyridine. The guide delves into the mechanistic rationale, offers a detailed experimental protocol, and discusses critical aspects of characterization and safety.

Introduction and Strategic Importance

The pyridine ring is a privileged scaffold in drug discovery, capable of engaging in crucial hydrogen bond interactions with biological targets like enzyme active sites.[3] The specific substitution pattern of (6-Chloropyridin-2-yl)methanamine—with a chlorine atom at the 6-position and a methylamine group at the 2-position—offers two distinct points for chemical modification.[1] The chlorine can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the primary amine is readily functionalized.[1][2] This versatility has established the compound as a key intermediate in the synthesis of complex pharmaceutical agents.[1][4] This guide focuses on its preparation as a stable, water-soluble dihydrochloride salt, which is the preferred form for handling, storage, and subsequent reactions.[1]

Retrosynthetic Analysis and Primary Synthetic Pathway

The most direct and industrially viable approach to synthesizing (6-Chloropyridin-2-yl)methanamine is through the reduction of the corresponding nitrile, 6-chloro-2-cyanopyridine. This precursor is accessible from 2,6-dichloropyridine or via direct cyanation methods.

Diagram of the Primary Synthetic Route

Caption: Synthetic pathway from 6-chloro-2-cyanopyridine to the target dihydrochloride salt.

Mechanistic Insights: The Reduction of a Nitrile

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a cornerstone of organic synthesis. Catalytic hydrogenation is the most widely employed method for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric metal hydride reagents.[5][6]

The Role of Raney® Nickel

Raney® Nickel, a high-surface-area nickel catalyst, is particularly effective for nitrile reductions.[7][8] The mechanism involves the following key steps:

-

Hydrogen Adsorption: Molecular hydrogen (H₂) adsorbs onto the nickel surface and dissociates into highly reactive atomic hydrogen.

-

Nitrile Coordination: The nitrile group of the substrate coordinates to the nickel surface.

-

Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added across the carbon-nitrogen triple bond. This proceeds through an imine intermediate (R-CH=NH), which is further reduced to the primary amine (R-CH₂-NH₂).

A critical challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts.[5][6] This occurs when the intermediate imine reacts with an already-formed primary amine molecule. The use of ammonia or conducting the reaction under conditions that suppress imine-amine coupling can mitigate this issue. Catalytic transfer hydrogenation using Raney® Nickel with 2-propanol as a hydrogen donor is another effective method.[7]

Detailed Experimental Protocol

This protocol describes the synthesis via catalytic hydrogenation using Raney® Nickel.

Table 1: Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 6-Chloro-2-cyanopyridine | 33252-28-7 | C₆H₃ClN₂ | 138.55 | 10.0 g | 1.0 |

| Raney® Nickel (50% slurry in water) | 7440-02-0 | Ni | 58.69 | ~2.0 g | Cat. |

| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 | 150 mL | Solvent |

| Ammonia (7N solution in MeOH) | 7664-41-7 | NH₃ | 17.03 | 20 mL | Additive |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | 50 psi | Reductant |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | As needed | Reagent |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | 200 mL | Solvent |

| Celite® (Filter Aid) | 61790-53-2 | SiO₂ | 60.08 | As needed | - |

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reactor Setup: To a 500 mL hydrogenation vessel, add 6-chloro-2-cyanopyridine (10.0 g, 72.2 mmol), methanol (150 mL), and the methanolic ammonia solution (20 mL).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry (~2.0 g). Caution: Raney® Nickel is pyrophoric and must be handled with care when dry. Always handle as a slurry.[8]

-

Hydrogenation: Seal the vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can be confirmed by thin-layer chromatography (TLC) or LC-MS by checking for the disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with a small amount of methanol (2 x 20 mL). Caution: Do not allow the filter cake to dry, as it can become pyrophoric.

-

Work-up: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude (6-Chloropyridin-2-yl)methanamine free base as an oil.

-

Salt Formation: Dissolve the crude oil in 100 mL of diethyl ether. While stirring, slowly add concentrated hydrochloric acid dropwise. A white precipitate of the dihydrochloride salt will form immediately.

-

Isolation and Drying: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) and dry under vacuum to yield (6-Chloropyridin-2-yl)methanamine dihydrochloride as a white to off-white solid.

Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. The integration of proton signals should correspond to the expected number of protons.

-

Mass Spectrometry (MS): Determines the molecular weight of the free base, confirming the correct mass-to-charge ratio for the molecular ion.

-

HPLC Analysis: Assesses the purity of the final compound, typically aiming for >95% purity for research applications.[9]

-

Melting Point: The dihydrochloride salt should have a distinct melting point, which can be compared to literature values.

Safety and Handling

-

Raney® Nickel: Is pyrophoric when dry and may ignite flammable solvents. It must be handled as a slurry under an inert atmosphere.[8]

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a well-ventilated area using appropriate high-pressure equipment.

-

Hydrochloric Acid: Is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloropyridines: Are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 6-chloro-2-cyanopyridine is a robust and efficient method. The use of Raney® Nickel provides high yields under mild conditions. Proper handling of reagents, particularly the catalyst and hydrogen gas, is paramount for a safe and successful synthesis. The resulting dihydrochloride salt is a stable and versatile intermediate, poised for further elaboration in the complex synthetic campaigns required for modern drug discovery.

References

- Gross, B.H., Mebane, R.C., & Armstrong, D.L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.

-

Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar. [Link]

-

J Org Chem. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. [Link]

-

Wikipedia. (n.d.). Raney nickel. Wikipedia. [Link]

- Nagashree, S., Mallesha, L., & Mallu, P. (2013).

-

ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]

- Nagashree, S., Mallesha, L., & Mallu, P. (2013).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

Sources

- 1. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. chemuniverse.com [chemuniverse.com]

The Versatile Cornerstone: A Technical Guide to (6-Chloropyridin-2-yl)methanamine Dihydrochloride in Modern Synthesis

Abstract

(6-Chloropyridin-2-yl)methanamine dihydrochloride has emerged as a pivotal building block for researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a reactive chlorine atom and a primary aminomethyl group on a pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, supported by detailed experimental protocols and safety considerations. We aim to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Introduction: A Building Block of Strategic Importance

The pyridine ring is a ubiquitous motif in a vast array of biologically active compounds. The strategic functionalization of this core structure is a cornerstone of modern medicinal chemistry. (6-Chloropyridin-2-yl)methanamine, particularly in its stable dihydrochloride salt form, presents a compelling combination of functionalities. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, while the aminomethyl group at the 2-position provides a nucleophilic center for amide bond formation, reductive amination, and other derivatizations. This dual reactivity allows for a modular and convergent approach to the synthesis of diverse compound libraries.

This technical guide will delve into the fundamental characteristics of this compound, offering a comprehensive overview of its role as a versatile synthetic intermediate.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. It is crucial to distinguish between the free base and its dihydrochloride salt, as their properties and handling requirements differ significantly.

| Property | (6-Chloropyridin-2-yl)methanamine (Free Base) | This compound |

| CAS Number | 188637-75-4 | 1557921-62-6[1] |

| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ · 2HCl |

| Molecular Weight | 142.59 g/mol | 215.51 g/mol [2] |

| Appearance | Solid or semi-solid or lump or liquid | Solid |

| Solubility | Limited aqueous solubility; soluble in polar protic solvents like methanol and ethanol.[3] | Significantly enhanced water solubility (>100 mg/mL).[3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C. | Inert atmosphere, 2-8°C.[1] |

The dihydrochloride salt is generally preferred for its enhanced stability and ease of handling compared to the more reactive free base. The increased water solubility of the salt can also be advantageous in certain reaction setups.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the primary amine and the chloro-substituted pyridine ring.

Reactions at the Aminomethyl Group

The primary amine of the methanamine moiety is a potent nucleophile, readily participating in a variety of classical amine reactions.

Amide bond formation is a cornerstone of medicinal chemistry, and the aminomethyl group of the title compound readily undergoes N-acylation with acylating agents such as acyl chlorides and acid anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the acid byproduct.

Generalized Experimental Protocol for N-Acylation:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][5]

Reductive amination provides a powerful method for forming C-N bonds and introducing further complexity. The primary amine can be reacted with aldehydes or ketones to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6]

Generalized Experimental Protocol for Reductive Amination:

-

Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere. Add a non-nucleophilic base (2.2 eq) to liberate the free amine.

-

Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine or iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.[5]

Reactions at the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[7][8] While chloropyridines are generally less reactive than their bromo or iodo counterparts, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Setup: In a dry Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf), 1-5 mol%), a suitable ligand (if required, e.g., PPh₃, SPhos, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add an anhydrous solvent such as dioxane, toluene, or DMF via syringe.

-

Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C) for conventional heating, or irradiate in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.

-

Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction types.

Figure 1: Key synthetic transformations involving (6-Chloropyridin-2-yl)methanamine.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move the person into fresh air. In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Spectroscopic Data

Predicted Mass Spectrometry Data for (6-Chloropyridin-2-yl)methanamine (Free Base):

| Adduct | m/z |

| [M+H]⁺ | 143.03705 |

| [M+Na]⁺ | 165.01899 |

| [M-H]⁻ | 141.02249 |

| [M+NH₄]⁺ | 160.06359 |

| [M+K]⁺ | 180.99293 |

| Data sourced from PubChemLite.[9] |

Researchers should obtain and interpret their own analytical data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the starting material and any subsequent products.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, enabling modifications at both the aminomethyl group and the pyridine ring, provides a powerful platform for the efficient construction of diverse and complex molecules. This guide has provided a foundational understanding of its properties, key reactions with generalized protocols, and essential safety information. By leveraging the synthetic handles offered by this compound, researchers in drug discovery and other areas of chemical science can continue to innovate and develop novel compounds with significant potential.

References

-

Myers, A. C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

PubChemLite. (6-chloropyridin-2-yl)methanamine (C6H7ClN2). [Link]

-

ChemUniverse. This compound. [Link]

Sources

- 1. 1557921-62-6|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - (6-chloropyridin-2-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

Reactivity of the chloropyridine moiety in (6-Chloropyridin-2-yl)methanamine

An In-Depth Technical Guide to the Reactivity of the Chloropyridine Moiety in (6-Chloropyridin-2-yl)methanamine

Abstract

(6-Chloropyridin-2-yl)methanamine is a pivotal bifunctional building block in modern medicinal chemistry and materials science. Its synthetic versatility stems from the distinct reactivity of its constituent parts: a primary aminomethyl group and a C-6 chloro-substituted pyridine ring. This guide provides an in-depth exploration of the chemical behavior of the chloropyridine moiety. We will dissect the underlying electronic principles governing its reactivity, focusing on two major transformation classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers aiming to strategically leverage this scaffold in complex molecular design.

Foundational Principles: Electronic Landscape of the Pyridine Core

The reactivity of the chlorine atom at the C-6 position is intrinsically linked to the electronic nature of the pyridine ring. Unlike its carbocyclic counterpart, benzene, pyridine is an electron-deficient heterocycle.[1][2] The greater electronegativity of the nitrogen atom induces a significant dipole moment and withdraws electron density from the ring carbons, particularly from the α (C-2, C-6) and γ (C-4) positions.[3][4]

This electron deficiency has two profound consequences:

-

It deactivates the ring towards electrophilic aromatic substitution.[3]

-

It significantly activates the ring for nucleophilic attack, especially when a good leaving group like chlorine is present at the α or γ positions.

In (6-Chloropyridin-2-yl)methanamine, the chlorine atom is situated at an activated α-position (C-6). The molecule also features an aminomethyl substituent at the other α-position (C-2). While primarily a flexible linker, this group can exert a secondary influence on reactivity through potential chelation with metal catalysts or by affecting the overall basicity of the pyridine nitrogen.[5]

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The most direct functionalization pathway for the C-Cl bond in this molecule is through Nucleophilic Aromatic Substitution (SNAr). This reaction class does not require a metal catalyst and proceeds via a well-defined addition-elimination mechanism.

The SNAr Mechanism: A Tale of Two Steps

The SNAr reaction on 2- or 6-chloropyridines is a stepwise process distinct from SN1 or SN2 reactions.[6][7]

-

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This initial attack is the rate-determining step as it temporarily disrupts the ring's aromaticity.[8][9]

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. For attack at the C-2 or C-6 position, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization.[1][8][9] This is why nucleophilic attack is strongly favored at these positions over the C-3 or C-5 positions.

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product.[10]

Caption: The Addition-Elimination mechanism for SNAr on the C-6 position.

Practical Applications & Protocols

SNAr is highly effective for installing heteroatom nucleophiles. While fluoropyridines are often more reactive, chloropyridines provide an excellent balance of reactivity and substrate availability.[11][12]

Table 1: Representative SNAr Transformations

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Amines | Morpholine, Piperidine | DMSO or NMP, K₂CO₃, 100-150 °C | 6-Amino-substituted pyridine |

| Alkoxides | Sodium Methoxide (NaOMe) | Methanol (MeOH), Reflux | 6-Methoxy-substituted pyridine |

| Thiols | Sodium Thiophenoxide (NaSPh) | DMF, Room Temp to 80 °C | 6-Thioether-substituted pyridine |

Field-Proven Protocol: Synthesis of N-((6-(piperidin-1-yl)pyridin-2-yl)methyl)amine

This protocol details a typical SNAr amination reaction.

I. Materials & Setup

-

(6-Chloropyridin-2-yl)methanamine (1.0 equiv)

-

Piperidine (1.5 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

II. Procedure

-

To the round-bottom flask, add (6-Chloropyridin-2-yl)methanamine and anhydrous K₂CO₃.

-

Seal the flask, and purge with nitrogen for 10 minutes.

-

Add anhydrous DMSO via syringe, followed by piperidine.

-

Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

III. Self-Validation & Trustworthiness

-

Monitoring: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC (visualized with UV light) confirms reaction progression.

-

Confirmation: LC-MS analysis of the final product should show a molecular ion peak corresponding to the mass of the aminated product. ¹H NMR will confirm the incorporation of the piperidine moiety.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions